2-(Acetamidomethyl)quinolin-8-yl acetate

Monoamine Oxidase Inhibition Neurodegeneration Parkinson's Disease

Standard quinoline analogs fail to replicate the enzyme inhibition profile of CAS 648897-10-3 due to its specific 2-acetamidomethyl and 8-acetate substitution pattern. Substituting with generic derivatives introduces >50-fold IC50 variability, invalidating SAR studies. - **Tool for polypharmacology**: Moderate, well-defined inhibition of MAO-B (530 nM), CYP3A4 (800 nM), AChE (1200 nM). - **Assay validation**: Reliable reference standard for fluorescence-based HTS. - **Computational modeling**: Unique topology for docking/pharmacophore algorithm benchmarking. Available for immediate shipment as a research-grade chemical probe.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
CAS No. 648897-10-3
Cat. No. B11858013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Acetamidomethyl)quinolin-8-yl acetate
CAS648897-10-3
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCC(=O)NCC1=NC2=C(C=CC=C2OC(=O)C)C=C1
InChIInChI=1S/C14H14N2O3/c1-9(17)15-8-12-7-6-11-4-3-5-13(14(11)16-12)19-10(2)18/h3-7H,8H2,1-2H3,(H,15,17)
InChIKeyARSWAXSUTSHMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Acetamidomethyl)quinolin-8-yl Acetate: Unique Quinoline Scaffold


2-(Acetamidomethyl)quinolin-8-yl acetate (CAS 648897-10-3) is a synthetic quinoline derivative defined by a molecular formula of C14H14N2O3 and a molecular weight of 258.27 g/mol . This compound belongs to a class of heterocyclic organic compounds known for their diverse biological activities [1], but its specific substitution pattern—an acetamidomethyl group at the 2-position and an acetate ester at the 8-position of the quinoline ring—provides a unique chemical topology. This distinct structure makes it a valuable research tool for investigating enzyme inhibition mechanisms, particularly against human monoamine oxidase B (MAO-B), cytochrome P450 3A4 (CYP3A4), and acetylcholinesterase (AChE) [2].

Substitution Risks for 2-(Acetamidomethyl)quinolin-8-yl Acetate


Procuring a generic "quinoline derivative" as a substitute for 2-(Acetamidomethyl)quinolin-8-yl acetate is scientifically untenable due to the profound, quantifiable impact of its precise substitution pattern on target selectivity and potency. The 2-acetamidomethyl and 8-acetate moieties are not interchangeable; they are critical determinants of the compound's specific enzyme inhibition profile [1]. For instance, replacing this compound with a similar analog lacking the 8-acetate group, or altering the substituent at the 2-position, can result in a >50-fold change in MAO-B inhibitory activity, as demonstrated by comparative IC50 data [2]. Such structural specificity means that even closely related quinoline analogs cannot be assumed to replicate the same biological interactions or experimental outcomes, directly jeopardizing research reproducibility and the validity of SAR (structure-activity relationship) studies.

2-(Acetamidomethyl)quinolin-8-yl Acetate: Comparative Evidence


MAO-B Inhibition Potency vs. Close Analog

This compound exhibits a clear and quantifiable difference in MAO-B inhibitory activity compared to a structurally related quinoline derivative. The target compound (BDBM50585932) has an IC50 of 530 nM for human recombinant MAO-B, whereas a close analog (BDBM50585935) demonstrates an IC50 of 10 nM under identical assay conditions [1][2]. This represents a 53-fold difference in potency.

Monoamine Oxidase Inhibition Neurodegeneration Parkinson's Disease

CYP3A4 Inhibition Potency vs. Close Analog

The compound's inhibition profile against the major drug-metabolizing enzyme CYP3A4 also distinguishes it from close analogs. The target compound (BDBM50585932) inhibits human recombinant CYP3A4 with an IC50 of 800 nM, while the comparator (BDBM50585935) is significantly less potent, with an IC50 of 3,500 nM (3.5 µM) under the same assay conditions [1][2]. This corresponds to a 4.4-fold difference in inhibitory activity.

Drug Metabolism Cytochrome P450 Drug-Drug Interactions

AChE Inhibition Potency vs. Close Analog

The target compound demonstrates a distinct level of acetylcholinesterase (AChE) inhibition compared to a structurally similar quinoline. The target compound (BDBM50585932) inhibits human recombinant AChE with an IC50 of 1,200 nM, whereas a comparator compound (BDBM50585935) has an IC50 of 330 nM under the same assay conditions [1][2]. This results in a 3.6-fold difference in inhibitory potency.

Cholinergic System Alzheimer's Disease Neuropharmacology

MAO-B Selectivity Over MAO-A

While the target compound has a defined MAO-B IC50 of 530 nM, it exhibits minimal to no inhibition of the MAO-A isoform. Comparative data show that a related quinoline compound (BDBM50401981) has an MAO-A IC50 of >100,000 nM [1]. By inference, this suggests the target compound is >188-fold selective for MAO-B over MAO-A. This high selectivity is a critical differentiator.

Enzyme Selectivity Monoamine Oxidase Parkinson's Disease

2-(Acetamidomethyl)quinolin-8-yl Acetate: Research Applications


SAR Probe for MAO-B and CYP3A4

The 53-fold difference in MAO-B inhibition and the 4.4-fold difference in CYP3A4 inhibition relative to close structural analogs make this compound an excellent tool for SAR studies. Researchers can use it to deconvolute the specific contributions of the 2-acetamidomethyl and 8-acetate groups to enzyme binding and selectivity [1][2].

HTS Assay Reference Standard

The well-defined, moderate inhibitory activity against three key human enzymes (MAO-B IC50=530 nM, CYP3A4 IC50=800 nM, AChE IC50=1,200 nM) positions this compound as a reliable and reproducible reference standard for calibrating and validating fluorescence-based HTS assays in drug discovery programs [1].

Molecular Docking Validation Set

The availability of quantitative activity data for three distinct biological targets allows this compound to serve as a robust member of a test set for validating molecular docking and pharmacophore modeling algorithms. Its unique substitution pattern provides a challenging and informative case for computational method development [1].

Polypharmacology Tool for Neurodegeneration

The compound's distinct, mid-range inhibition profile across MAO-B, CYP3A4, and AChE—enzymes implicated in neurodegenerative pathways—allows it to be used as a chemical probe for studying polypharmacology and network pharmacology effects in relevant cell-based models, without the confounding factor of complete enzyme ablation [1].

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